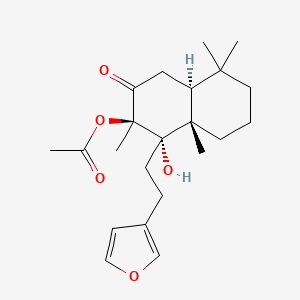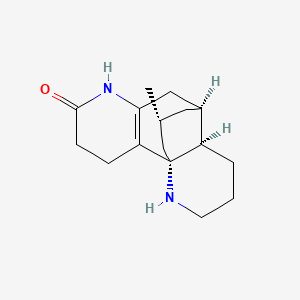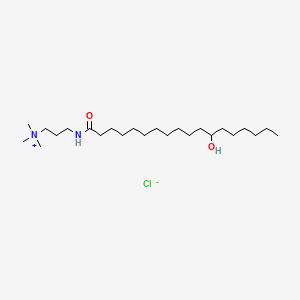![molecular formula C29H32O4 B593499 (1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione CAS No. 1810034-40-2](/img/structure/B593499.png)
(1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of two hydroxyphenyl groups and a cyclohexene ring, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione typically involves a multi-step process. One common method includes the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-hydroxybenzaldehyde with acetone to form a bis(4-hydroxyphenyl)butadiene intermediate.
Cycloaddition Reaction: The intermediate undergoes a cycloaddition reaction with a suitable dienophile, such as 3-methyl-6-propan-2-ylcyclohex-2-en-1-one, to form the desired product.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressure to enhance yield and efficiency. Large-scale synthesis may also incorporate continuous flow reactors for better scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the double bonds in the hepta-1,6-diene moiety, resulting in the formation of saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Saturated hepta-1,6-diene derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress and inflammation play a role.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl groups can participate in hydrogen bonding and π-π interactions, while the cyclohexene ring can engage in hydrophobic interactions. These interactions can modulate the activity of target proteins and influence cellular pathways.
Comparaison Avec Des Composés Similaires
Curcumin: A natural compound with a similar hepta-1,6-diene-3,5-dione structure but different substituents.
Bisphenol A: Contains two hydroxyphenyl groups but lacks the extended conjugated system.
Uniqueness: (1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione is unique due to its combination of hydroxyphenyl groups and a cyclohexene ring, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
(1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O4/c1-19(2)25-15-4-20(3)18-26(25)29(27(32)16-9-21-5-11-23(30)12-6-21)28(33)17-10-22-7-13-24(31)14-8-22/h5-14,16-19,25-26,29-31H,4,15H2,1-3H3/b16-9+,17-10+/t25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEWDUSWUQJRDO-QAFNQESISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1)C(C)C)C(C(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]([C@@H](CC1)C(C)C)C(C(=O)/C=C/C2=CC=C(C=C2)O)C(=O)/C=C/C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R,5S,8R,9S,10S,13R,14S,17R)-2-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B593419.png)






![2-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B593432.png)
![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B593433.png)




